Bicyclo[3.3.1]nonane-3,7-dicarboxylic acid
Overview
Description
Bicyclo[331]nonane-3,7-dicarboxylic acid is a bicyclic compound characterized by its unique structure, which includes two fused cyclohexane rings This compound is notable for its rigidity and the presence of two carboxylic acid groups at the 3 and 7 positions The bicyclo[33
Mechanism of Action
Target of Action
It’s known that the bicyclo[331]nonane moiety is predominant in many biologically active natural products . These compounds have been used in asymmetric catalysis and as potent anticancer entities, ion receptors, metallocycles, and molecular tweezers .
Mode of Action
The bicyclo[331]nonane moiety is known to interact with its targets through various types of bonds, including hydrogen bonds . The strength of these bonds can vary depending on the specific derivative of the bicyclo[3.3.1]nonane .
Biochemical Pathways
It’s known that the bicyclo[331]nonane moiety is involved in several biological activities, suggesting that it may interact with multiple biochemical pathways .
Result of Action
Derivatives of the bicyclo[331]nonane moiety have been found to possess anticancer properties , suggesting that they may induce cell death or inhibit cell proliferation in cancer cells.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Bicyclo[3.3.1]nonane-3,7-dicarboxylic acid . For instance, the presence of unsaturation in the bicyclo[3.3.1]nonane derivatives can impact their crystal structures and intermolecular networks . This can, in turn, affect their interaction with targets and overall biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Bicyclo[3.3.1]nonane-3,7-dicarboxylic acid can be synthesized through several methods. One common approach involves the Schmidt rearrangement of 3,7-bicyclo[3.3.1]nonane dicarboxylic acid. This reaction typically requires acidic conditions and can yield different isomers depending on the specific reaction conditions . Another method involves the double condensation of 1,3-acetonedicarboxylates with 1,2-dicarbonyl or 1,4-dicarbonyl compounds, which is a well-explored protocol for achieving bicyclo[3.3.1]nonane-3,7-diones .
Industrial Production Methods: Industrial production methods for this compound are less commonly reported in the literature. the scalability of the synthetic routes mentioned above suggests that they could be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: Bicyclo[3.3.1]nonane-3,7-dicarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, the compound can be oxidized to form corresponding ketones or alcohols, depending on the reagents and conditions used . Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.
Common Reagents and Conditions: Common reagents for these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation reactions, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction reactions . Substitution reactions often involve nucleophiles such as amines or alcohols, which can react with the carboxylic acid groups to form amides or esters.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield diketones or diols, while reduction can produce diols or other reduced derivatives .
Scientific Research Applications
Bicyclo[3.3.1]nonane-3,7-dicarboxylic acid has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals . In biology and medicine, derivatives of this compound have been studied for their potential as acetylcholinesterase inhibitors, which could be useful in the treatment of neurodegenerative diseases such as Alzheimer’s disease . Additionally, the compound’s unique structure makes it an interesting subject for studies in materials science, particularly in the development of new polymers and supramolecular assemblies .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to bicyclo[3.3.1]nonane-3,7-dicarboxylic acid include other bicyclic structures such as bicyclo[2.2.2]octane and bicyclo[3.3.0]octane derivatives. These compounds share the characteristic rigidity and unique spatial arrangements of their carbon skeletons .
Uniqueness: this compound is unique due to the presence of two carboxylic acid groups at specific positions, which can participate in a variety of chemical reactions and interactions. This makes it a versatile building block for the synthesis of complex molecules and materials .
Properties
IUPAC Name |
bicyclo[3.3.1]nonane-3,7-dicarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4/c12-10(13)8-2-6-1-7(4-8)5-9(3-6)11(14)15/h6-9H,1-5H2,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZYARQFLAVKFIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(CC1CC(C2)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80499392 | |
Record name | Bicyclo[3.3.1]nonane-3,7-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80499392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6221-58-5 | |
Record name | Bicyclo[3.3.1]nonane-3,7-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80499392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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